molecular formula C12H18N4OS B14944046 3-Isopropyl-8-methyl-1,2,3,4,8,9-hexahydro-5H-pyrimido[5,4-E][1,3]thiazolo[3,2-A]pyrimidin-5-one

3-Isopropyl-8-methyl-1,2,3,4,8,9-hexahydro-5H-pyrimido[5,4-E][1,3]thiazolo[3,2-A]pyrimidin-5-one

Cat. No.: B14944046
M. Wt: 266.37 g/mol
InChI Key: MKUPWXINUIYMKF-UHFFFAOYSA-N
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Description

3-Isopropyl-8-methyl-1,2,3,4,8,9-hexahydro-5H-pyrimido[5,4-E][1,3]thiazolo[3,2-A]pyrimidin-5-one is a complex organic compound with a unique structure that combines elements of pyrimidine and thiazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Isopropyl-8-methyl-1,2,3,4,8,9-hexahydro-5H-pyrimido[5,4-E][1,3]thiazolo[3,2-A]pyrimidin-5-one typically involves multi-step organic reactions. The process begins with the preparation of the pyrimidine and thiazole precursors, followed by their cyclization under specific conditions to form the desired compound. Common reagents used in these reactions include various alkylating agents, oxidizing agents, and catalysts to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can further enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-Isopropyl-8-methyl-1,2,3,4,8,9-hexahydro-5H-pyrimido[5,4-E][1,3]thiazolo[3,2-A]pyrimidin-5-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at specific positions on the pyrimidine or thiazole rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Various nucleophiles, such as amines or halides, under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds.

Scientific Research Applications

3-Isopropyl-8-methyl-1,2,3,4,8,9-hexahydro-5H-pyrimido[5,4-E][1,3]thiazolo[3,2-A]pyrimidin-5-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.

    Industry: Utilized in the development of advanced materials with specific properties, such as conductivity or stability.

Mechanism of Action

The mechanism of action of 3-Isopropyl-8-methyl-1,2,3,4,8,9-hexahydro-5H-pyrimido[5,4-E][1,3]thiazolo[3,2-A]pyrimidin-5-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Isopropyl-8-methyl-1,2,3,4,8,9-hexahydro-5H-pyrimido[5,4-E][1,3]thiazolo[3,2-A]pyrimidin-5-one is unique due to its fused ring structure, which imparts specific chemical and physical properties. This uniqueness makes it a valuable compound for various applications, distinguishing it from other similar compounds.

Properties

Molecular Formula

C12H18N4OS

Molecular Weight

266.37 g/mol

IUPAC Name

4-methyl-11-propan-2-yl-5-thia-2,7,11,13-tetrazatricyclo[7.4.0.02,6]trideca-1(9),6-dien-8-one

InChI

InChI=1S/C12H18N4OS/c1-7(2)15-5-9-10(13-6-15)16-4-8(3)18-12(16)14-11(9)17/h7-8,13H,4-6H2,1-3H3

InChI Key

MKUPWXINUIYMKF-UHFFFAOYSA-N

Canonical SMILES

CC1CN2C3=C(CN(CN3)C(C)C)C(=O)N=C2S1

Origin of Product

United States

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